molecular formula C17H16ClF3N2O3S2 B11340628 N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B11340628
M. Wt: 452.9 g/mol
InChI Key: YUAPCZBTOWLGRE-UHFFFAOYSA-N
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Description

N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a piperidine ring, a thiophene sulfonyl group, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions to couple aryl halides with organoboron compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography, and characterization using techniques like NMR, IR, and mass spectrometry to confirm the structure and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene sulfonyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiophene sulfonyl group may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl ring .

Scientific Research Applications

N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is unique due to its combination of a piperidine ring, thiophene sulfonyl group, and trifluoromethyl-substituted phenyl group.

Properties

Molecular Formula

C17H16ClF3N2O3S2

Molecular Weight

452.9 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C17H16ClF3N2O3S2/c18-14-4-3-12(10-13(14)17(19,20)21)22-16(24)11-5-7-23(8-6-11)28(25,26)15-2-1-9-27-15/h1-4,9-11H,5-8H2,(H,22,24)

InChI Key

YUAPCZBTOWLGRE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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